A Technical Guide to the Synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone
A Technical Guide to the Synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone
Abstract: This document provides a comprehensive technical guide for the synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, a stabilized phosphorus ylide. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the theoretical framework, a detailed two-step synthetic pathway, a complete experimental protocol, and methods for characterization. The synthesis involves the preparation of an α-haloketone intermediate, followed by the formation of a phosphonium salt and subsequent deprotonation to yield the target Wittig reagent. The causality behind experimental choices, safety protocols, and data interpretation are discussed in detail to ensure scientific integrity and reproducibility.
Introduction
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone (also known as (Cyclopropylcarbonyl)methylenetriphenylphosphorane) is a key synthetic intermediate classified as a stabilized phosphorus ylide, or Wittig reagent.[1][2] Its structure, featuring a cyclopropyl ketone moiety, provides unique reactivity and makes it a valuable building block in organic chemistry. Stabilized ylides are notably less reactive and easier to handle than their non-stabilized counterparts, often existing as air-stable, crystalline solids.[3][4]
This reagent is particularly significant in the construction of complex molecules. For instance, it serves as a crucial reactant in the synthesis of Vitamin D2 derivatives, highlighting its utility in pharmaceutical development.[3] The presence of the cyclopropyl group can impart desirable properties to target molecules, such as metabolic stability.
Compound Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 7691-76-1[1][3] |
| Molecular Formula | C₂₃H₂₁OP[1] |
| Molecular Weight | 344.39 g/mol [1] |
| IUPAC Name | 1-cyclopropyl-2-(triphenyl-λ⁵-phosphanylidene)ethanone[1] |
| Appearance | White Solid[3] |
Part 1: Theoretical Framework - The Chemistry of Stabilized Ylides
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiocontrol.[2][5] The core of this reaction is the phosphorus ylide, a neutral molecule with adjacent positive and negative charges on phosphorus and carbon, respectively.
An ylide's reactivity is dictated by the substituents on the carbanion. When the carbanion is adjacent to an electron-withdrawing group, such as the carbonyl group in our target molecule, the negative charge is delocalized through resonance. This resonance stabilization has two major consequences:
-
Reduced Reactivity: Stabilized ylides are less nucleophilic and basic than non-stabilized ylides (where the substituent is an alkyl or hydrogen). They react readily with aldehydes but often struggle to react with less electrophilic ketones.[4]
-
Enhanced Stability: They are often isolable as crystalline solids that can be stored under appropriate conditions, simplifying their handling and use in multi-step syntheses.[3][6]
The synthesis of these stabilized ylides typically proceeds under milder conditions than their non-stabilized cousins, reflecting the increased acidity of the α-proton adjacent to the phosphonium group.
Part 2: Synthetic Strategy and Mechanism
The most reliable and common laboratory synthesis for acyl-stabilized phosphoranes, such as 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, is a two-step process starting from the corresponding ketone.
Overall Synthetic Scheme:
-
α-Bromination: Conversion of cyclopropyl methyl ketone to 2-bromo-1-cyclopropylethanone.
-
Ylide Formation: Reaction of the α-bromoketone with triphenylphosphine to form a phosphonium salt, followed by deprotonation with a mild base to yield the final product.
Step A: Synthesis of 2-Bromo-1-cyclopropylethanone
The synthesis begins with the α-bromination of commercially available cyclopropyl methyl ketone.[7] This electrophilic substitution reaction targets the carbon adjacent to the carbonyl group. While various brominating agents can be used, copper(II) bromide offers a convenient and effective method.
Step B: Synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone
This step involves two sequential transformations:
-
Phosphonium Salt Formation: The α-bromoketone intermediate undergoes a nucleophilic substitution (Sɴ2) reaction with triphenylphosphine.[8] The phosphorus atom acts as the nucleophile, displacing the bromide ion and forming a stable triphenylphosphonium salt.
-
Ylide Formation (Deprotonation): The hydrogen on the carbon between the carbonyl group and the positively charged phosphorus is significantly acidic. Therefore, a mild base, such as aqueous sodium hydroxide, is sufficient to deprotonate the phosphonium salt, yielding the neutral, stabilized ylide.[9]
Reaction Mechanism
The mechanism involves the initial Sɴ2 attack followed by an acid-base reaction.
Caption: Reaction mechanism for the synthesis of the target ylide.
Part 3: Detailed Experimental Protocol
This protocol provides a self-validating workflow. Successful isolation of the intermediate phosphonium salt before proceeding to the final deprotonation step ensures the integrity of the process.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS | Hazards |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 765-43-5[7] | Flammable, Irritant |
| Copper(II) Bromide | CuBr₂ | 223.35 | 7789-45-9 | Corrosive, Irritant |
| Chloroform | CHCl₃ | 119.38 | 67-66-3 | Toxic, Carcinogen |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 603-35-0 | Irritant, Sensitizer |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Toxic |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen |
Step-by-Step Procedure
Part A: Synthesis of 2-Bromo-1-cyclopropylethanone
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add copper(II) bromide (44.7 g, 0.2 mol).
-
Add a solvent mixture of chloroform (50 mL) and ethyl acetate (50 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add cyclopropyl methyl ketone (8.41 g, 0.1 mol) to the refluxing mixture over 15 minutes.
-
Continue refluxing for 2-3 hours. The reaction progress can be monitored by TLC. The disappearance of the black CuBr₂ and the formation of white CuBr indicates the reaction is proceeding.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper(I) bromide precipitate. Wash the solid with ethyl acetate.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-cyclopropylethanone. This product is often used in the next step without further purification. Caution: α-haloketones are potent lachrymators and should be handled in a well-ventilated fume hood.
Part B: Synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone
-
Phosphonium Salt Formation:
-
In a round-bottom flask, dissolve triphenylphosphine (26.2 g, 0.1 mol) in 100 mL of toluene.
-
Add the crude 2-bromo-1-cyclopropylethanone (from Part A) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.
-
Dry the white solid, (cyclopropylcarbonyl)methyltriphenylphosphonium bromide, under vacuum.
-
-
Ylide Formation:
-
Suspend the dried phosphonium salt (0.1 mol) in 150 mL of dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
While vigorously stirring the phosphonium salt suspension, slowly add the NaOH solution until the mixture becomes basic (check with pH paper).
-
Continue stirring for 30 minutes at room temperature. The solid will dissolve as the ylide forms and partitions into the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone as a white crystalline solid.[3]
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Part 4: Characterization and Data Analysis
The final product should be characterized to confirm its structure and assess its purity.
-
Appearance: White crystalline solid.[3]
-
Storage: Store at 2-8°C, protected from light, under a nitrogen atmosphere.[3][6]
-
Solubility: Soluble in dichloromethane and ethyl acetate.[3]
Expected Spectroscopic Data:
-
Infrared (IR) Spectroscopy:
-
A characteristic C=O stretching frequency is expected. Due to resonance stabilization, this band will be shifted to a lower wavenumber (typically 1600-1650 cm⁻¹) compared to a normal ketone (around 1715 cm⁻¹).
-
Bands corresponding to C-H bonds of the cyclopropyl and phenyl groups, and P-Ph bonds will also be present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the fifteen protons of the three phenyl groups.
-
A characteristic signal for the single ylidic proton (CH=P), which will be coupled to the ³¹P nucleus. Its chemical shift will be downfield.
-
Multiplets in the upfield region (approx. 0.5-1.5 ppm) for the protons of the cyclopropyl ring.
-
-
¹³C NMR:
-
Signals for the phenyl carbons.
-
A signal for the carbonyl carbon (C=O).
-
A key signal for the ylidic carbon (C=P), which will show a large coupling constant with the ³¹P nucleus.
-
Signals for the carbons of the cyclopropyl ring.
-
-
³¹P NMR:
-
A single peak in the expected range for a phosphorus ylide, confirming the presence of the P=C bond.
-
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 344.39.
Part 5: Safety and Handling
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
2-Bromo-1-cyclopropylethanone: This intermediate is a lachrymator and skin irritant. Avoid inhalation and skin contact.
-
Solvents: Toluene, dichloromethane, and chloroform are toxic and/or carcinogenic. Handle with care to avoid inhalation and exposure.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
This guide outlines a robust and reliable method for the synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone. By following the detailed two-step protocol, which proceeds through a stable and isolable phosphonium salt intermediate, researchers can effectively produce this valuable stabilized Wittig reagent. The provided framework for synthesis, purification, and characterization ensures a high degree of scientific integrity and provides a solid foundation for its application in advanced organic synthesis.
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1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone | C23H21OP | CID 13917657. PubChem. [Link]
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1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone. Ivy Fine Chemicals. [Link]
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Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]
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Wittig Reaction Lab. Web Pages. [Link]
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